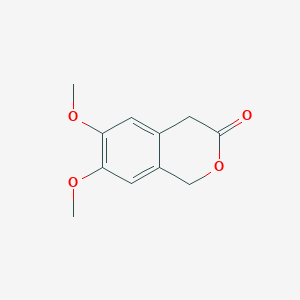

6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

概要

説明

6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one is a chemical compound that belongs to the class of isochroman-3-ones. These compounds are of interest due to their potential applications in various fields of chemistry and pharmacology. The compound features a dihydroisochromenone core with methoxy groups at the 6 and 7 positions, which can influence its chemical reactivity and physical properties .

Synthesis Analysis

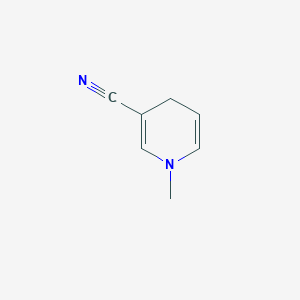

The synthesis of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one involves the use of bromo (methoxymethyl)arenes as starting materials. These are treated with lithioalkyl- or lithioarylacetonitriles under aryne-forming conditions using LDA/THF. Subsequent hydrolysis of the resulting ortho α-cyano(methoxymethyl)arenes yields the desired isochroman-3-ones. This methodology allows for the preparation of various 4-alkyl and 4-aryl derivatives of isochroman-3-ones, including the 6,7-dimethoxy variant .

Molecular Structure Analysis

Although the provided data does not include direct information about the molecular structure of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one, similar compounds have been characterized by techniques such as X-ray diffraction and NMR assignments. These methods are crucial for confirming the structure of synthesized compounds and for understanding their molecular geometry, which in turn affects their reactivity and interactions with other molecules .

Chemical Reactions Analysis

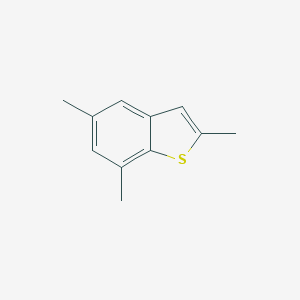

The chemical reactions involving isochroman-3-ones can be quite diverse, depending on the substituents present on the core structure. The methoxy groups in 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one may undergo reactions such as demethoxylation, which can be studied using theoretical methods like DFT to predict reactivity patterns. Local reactivity descriptors such as Fukui functions, local softness, and local electrophilicity can be calculated to understand these processes better .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one would be influenced by its molecular structure. The presence of methoxy groups could affect its solubility, boiling point, and stability. These properties are essential for practical applications and can be determined experimentally or predicted using computational chemistry methods. Understanding these properties is crucial for the compound's potential use in chemical synthesis and pharmaceutical development .

科学的研究の応用

- Antimycobacterial Activity

- Field : Medicinal Chemistry

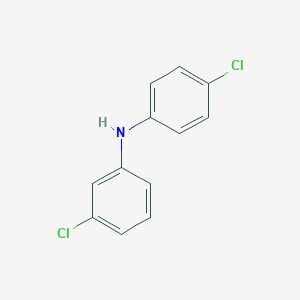

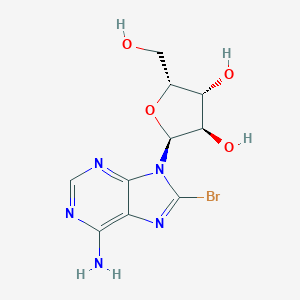

- Application : A series of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues were synthesized and evaluated for antimycobacterial activity against Mycobacterium tuberculosis (MTB) H37Rv and isoniazid resistant M. tuberculosis (INHR-MTB) .

- Method : The compound 6,7-dimethoxy-3-(4-chloro phenyl)-4H-indeno[1,2-c]isoxazole (4b) was synthesized and tested against MTB H37Rv and INHR-MTB .

- Results : All the newly synthesized compounds showed moderate to high inhibitory activities. The compound 4b was found to be the most promising compound, active against MTB H37Rv and INHR-MTB with minimum inhibitory concentrations of 0.22 and 0.34 μM .

-

Synthesis of Tetrahydroisoquinoline Derivatives

- Field : Organic Chemistry

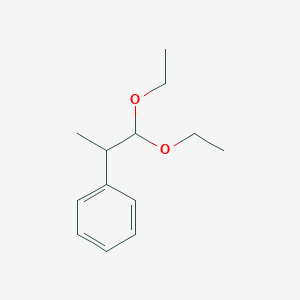

- Application : The compound is used in the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

- Method : The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

- Results : The synthesis led to the tetrahydroisoquinoline core . This method is important for the synthesis of chiral tetrahydroisoquinoline derivatives .

-

Synthesis of Tetrabenazine

- Field : Pharmaceutical Chemistry

- Application : 6,7-Dimethoxy-3,4-dihydroisoquinoline is used in the synthesis of Tetrabenazine , a drug used to treat hyperkinetic movement disorders .

- Method : The specific method of synthesis is not provided in the source .

- Results : The result is the production of Tetrabenazine .

-

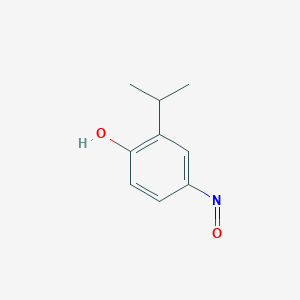

Synthesis of Gefitinib Impurity

- Field : Pharmaceutical Chemistry

- Application : 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one is a by-product of the gefitinib manufacturing process and is a gefitinib impurity . It can be used as a standard reagent or organic synthesis reagent .

- Method : The specific method of synthesis is not provided in the source .

- Results : The result is the production of a gefitinib impurity .

-

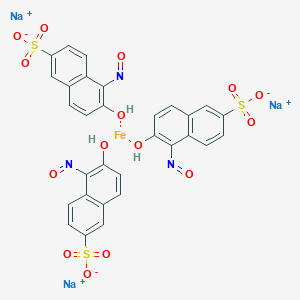

Sigma-2 Receptor Ligands

- Field : Medicinal Chemistry

- Application : 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides are among a few categories of structures that have demonstrated high affinities and selectivities for sigma-2 receptor and been used extensively as study tools in various tumor imaging and therapy .

- Method : The specific method of synthesis is not provided in the source .

- Results : The result is the production of sigma-2 receptor ligands .

Safety And Hazards

The compound has been classified with the GHS07 hazard symbol, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection .

特性

IUPAC Name |

6,7-dimethoxy-1,4-dihydroisochromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-13-9-3-7-5-11(12)15-6-8(7)4-10(9)14-2/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZRPKWKRMROBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2COC(=O)CC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319479 | |

| Record name | 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one | |

CAS RN |

16135-41-4 | |

| Record name | 16135-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

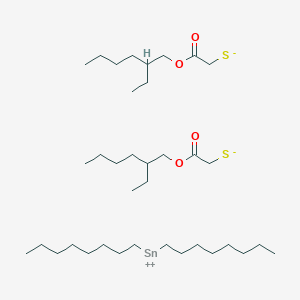

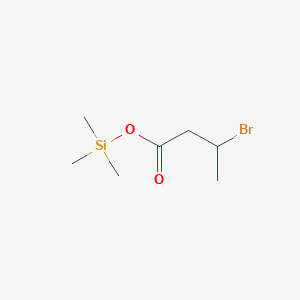

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。